Msh, 4-nle-alpha-

Peptide stability Melanocortin pharmacology Bioassay reproducibility

Researchers face experimental variability from native α-MSH oxidation during extended melanocortin receptor studies. (Nle4)-α-MSH replaces oxidation-prone Met4 with norleucine, delivering consistent cAMP stimulation and tyrosinase activation across long-term cultures and repeated freeze-thaw cycles. • Eliminates oxidative degradation: maintains potency after heat-alkali treatment, unlike native α-MSH • Sub-nanomolar tyrosinase activation in melanoma lines (NCTC 3960) without superagonist confounds of NDP-MSH • Reliable reference agonist for MC1R binding assays & HTS campaigns; stable standard curves reduce reconstitution frequency

Molecular Formula C78H111N21O19
Molecular Weight 1646.8 g/mol
CAS No. 64887-70-3
Cat. No. B1602658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsh, 4-nle-alpha-
CAS64887-70-3
Synonyms(4-norleucine)alpha-melanotropin
(4-norleucine)alpha-MSH
4-Nle-alpha-MSH
4-norleucine-alpha-MSH
MSH, 4-Nle-alpha-
MSH, 4-norleucine-alpha-
Molecular FormulaC78H111N21O19
Molecular Weight1646.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1
InChIKeyUAHFGYDRQSXQEB-PWPYQVNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Nle4)-α-MSH (CAS 64887-70-3): A Chemically Stabilized α-MSH Analog for Melanocortin Receptor Research and Melanogenesis Studies


(Nle4)-α-MSH (CAS 64887-70-3) is a synthetic analog of the endogenous melanocortin peptide α-melanocyte-stimulating hormone (α-MSH), distinguished by a single substitution of methionine at position 4 with norleucine (Nle) [1]. This modification eliminates the oxidation-prone thioether group of methionine, conferring enhanced chemical stability and prolonged biological activity . The compound retains full agonist activity at melanocortin receptors, stimulating cAMP production and tyrosinase activity in melanocytes, and is widely employed as a reference agonist in melanocortin receptor pharmacology, pigmentation research, and melanoma biology [1].

Why α-MSH Analogs Are Not Interchangeable: Critical Role of Nle4 Substitution in (Nle4)-α-MSH for Stability and Reproducible Bioactivity


Substitution of methionine by norleucine in (Nle4)-α-MSH is not a conservative change—it fundamentally alters the peptide's oxidative stability and shelf-life. Native α-MSH is susceptible to methionine oxidation, which can reduce potency and introduce experimental variability [1]. In contrast, the Nle4 analog resists oxidative degradation and maintains biological activity even after harsh heat-alkali treatment, ensuring consistent performance across long-term storage and repeated freeze-thaw cycles . Furthermore, more extensively modified analogs such as NDP-MSH ([Nle4, D-Phe7]-α-MSH) exhibit superpotent agonism (up to 26-fold higher potency than α-MSH) that may not be desirable for all experimental contexts, particularly where a more physiological, native-like response is required [1]. Therefore, generic substitution with either native α-MSH or superpotent analogs risks either unstable activity or confounding overstimulation, underscoring the unique utility of (Nle4)-α-MSH as a balanced, stabilized reference agonist.

Quantitative Evidence for (Nle4)-α-MSH: Differentiated Stability, Potency, and Utility Versus α-MSH and Superpotent Analogs


Prolonged Biological Activity and Heat-Alkali Stability of (Nle4)-α-MSH Relative to Native α-MSH

(Nle4)-α-MSH retains full biological activity after heat-alkali treatment, a condition that degrades native α-MSH and leads to loss of function. The prolonged activity of (Nle4)-α-MSH is identical to that observed with heat-alkali-treated α-MSH or the superpotent analog [Nle4, D-Phe7]-α-MSH [1]. This demonstrates that the Nle4 substitution alone is sufficient to confer enhanced stability.

Peptide stability Melanocortin pharmacology Bioassay reproducibility

Sub-Nanomolar Tyrosinase Stimulation in Melanoma Cells by (Nle4)-α-MSH

(Nle4)-α-MSH stimulates tyrosinase activity in mouse melanoma cells (NCTC 3960) at a concentration of 0.1 nM . In comparison, native α-MSH exhibits an EC50 of 1.34 nM for cAMP production at the human MC1 receptor [1]. While direct EC50 values for tyrosinase stimulation by α-MSH are not reported in the same assay system, the sub-nanomolar activity of (Nle4)-α-MSH indicates potent melanogenic signaling.

Melanogenesis Tyrosinase activity Melanoma research

Oxidation Resistance Conferred by Nle4 Substitution in (Nle4)-α-MSH

Substitution of methionine at position 4 with norleucine eliminates the sulfur atom susceptible to oxidation, a common degradation pathway for methionine-containing peptides [1]. While direct comparative oxidation studies of (Nle4)-α-MSH versus α-MSH are not publicly available, the broader peptide literature demonstrates that Nle substitution prevents oxidation-induced loss of activity. For example, replacement of Met residues with Nle in a crustacean pigment-dispersing hormone conferred resistance to oxidation and resulted in 6-fold higher potency than the unmodified peptide [2].

Peptide chemistry Oxidative stability Shelf-life optimization

(Nle4)-α-MSH as a Defined Tool for Dissecting Melanocortin Receptor Pharmacology Without Superagonism Confounds

Unlike the extensively modified superpotent analog NDP-MSH ([Nle4, D-Phe7]-α-MSH), which exhibits 26-fold higher potency than α-MSH in adenylate cyclase assays [1] and 100-fold higher affinity for the MC3 receptor [2], (Nle4)-α-MSH retains a more moderate, native-like activity profile. This distinction is critical for experimental designs where extreme agonism would mask subtle regulatory effects or produce non-physiological responses.

Melanocortin receptor signaling Pharmacological tool compounds GPCR research

Optimal Research and Industrial Applications for (Nle4)-α-MSH Based on Verified Stability and Potency Profiles


Melanocortin-1 Receptor (MC1R) Signaling and Pigmentation Studies Requiring Stable Agonist Activity

(Nle4)-α-MSH is the agonist of choice for long-term or repeated-measure experiments investigating MC1R-mediated cAMP production, melanosome dispersion, and tyrosinase activation. Its resistance to heat-alkali degradation and oxidative instability ensures consistent stimulation over extended culture periods, reducing data variability compared to native α-MSH [1]. This is particularly valuable in high-throughput screening campaigns for MC1R modulators, where batch-to-batch reproducibility is paramount.

Melanoma Cell Biology and Melanogenesis Pathway Dissection

The sub-nanomolar tyrosinase stimulation by (Nle4)-α-MSH in melanoma cell lines (e.g., NCTC 3960) makes it an ideal tool for studying melanin synthesis pathways without the confounding superagonism of NDP-MSH. Researchers investigating the effects of pigmentation on melanoma progression, immune evasion, or chemoresistance can rely on (Nle4)-α-MSH to activate melanogenesis in a physiologically relevant range, facilitating translationally meaningful observations.

Quality Control and Reference Standard for Melanocortin Receptor Binding and Functional Assays

As a well-characterized, moderately potent melanocortin receptor agonist, (Nle4)-α-MSH serves as a reliable reference compound for calibrating receptor binding assays (e.g., competition binding with [125I]-NDP-MSH) and functional cAMP assays. Its stability profile simplifies preparation of standard curves and reduces the need for frequent reconstitution, lowering operational costs and minimizing assay drift in both academic core facilities and pharmaceutical screening laboratories [1].

Comparative Pharmacology Studies Evaluating the Contribution of Individual Amino Acid Substitutions

The single Nle4 modification in (Nle4)-α-MSH provides a controlled comparator for structure-activity relationship (SAR) studies. By comparing the activity of (Nle4)-α-MSH with native α-MSH and multi-substituted analogs like NDP-MSH, researchers can dissect the specific contributions of Met4 stability versus D-Phe7 potency enhancement to overall melanocortin receptor pharmacology [2]. This makes (Nle4)-α-MSH an essential reference compound in any comprehensive melanocortin peptide library.

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